Dipotassium tetracyanonickelate hydrate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Dipotassium tetracyanonickelate hydrate is typically prepared by treating aqueous solutions of nickel(II) salts with potassium cyanide. The synthesis is often conducted stepwise, beginning with the precipitation of solid nickel dicyanide coordination polymer. This intermediate is then treated with additional potassium cyanide to form the final product .

Industrial Production Methods: In an industrial setting, the preparation involves controlled reaction conditions to ensure the purity and yield of the compound. The process includes:

- Dissolving nickel(II) salts in water.

- Adding potassium cyanide to the solution to precipitate nickel dicyanide.

- Further reacting the precipitate with potassium cyanide to obtain this compound.

- Purification steps to remove any impurities and obtain the desired hydrate form .

Chemical Reactions Analysis

Types of Reactions: Dipotassium tetracyanonickelate hydrate undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, where it can be reduced to form nickel(0) derivatives or oxidized under specific conditions.

Substitution: The cyanide ligands in the complex can be substituted with other ligands, such as boron trifluoride, to form new coordination complexes.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

Reduction: Potassium in anhydrous ammonia can reduce the compound to nickel(0) derivatives.

Substitution: Boron trifluoride is commonly used for ligand substitution reactions.

Major Products:

Reduction: Tetraanionic, tetrahedral nickel(0) derivatives.

Substitution: Complexes such as K₂[Ni(CNBF₃)₄] are formed when boron trifluoride is used.

Scientific Research Applications

Applications in Scientific Research

Dipotassium tetracyanonickelate hydrate has several significant applications across diverse fields of research:

Coordination Chemistry

- Study of Metal Complexes : This compound serves as a model for understanding coordination chemistry, particularly the electronic structures and reactivity of metal complexes. Researchers utilize it to investigate ligand substitution reactions and redox behavior, which are fundamental in catalysis and materials science.

Catalysis

- Precursor for Catalysts : It is used as a precursor for synthesizing nickel-based catalysts that facilitate various organic transformations, including hydrogenation and cross-coupling reactions. Studies have shown that nickel complexes derived from dipotassium tetracyanonickelate exhibit high catalytic activity due to their well-defined structure and stable coordination environment .

Material Science

- Synthesis of Metal-Organic Frameworks (MOFs) : The compound is employed in the preparation of Hofmann-type MOFs, which are characterized by high open metal site density. These frameworks have potential applications in gas storage and separation technologies.

Electrochemistry

- Battery Research : Recent studies have explored the use of potassium tetracyanonickelate as a cathode material in potassium-ion batteries. Its unique properties make it a candidate for energy storage applications, contributing to advancements in battery technology.

Environmental Applications

- Anion-Exchange Resins : In industrial settings, this compound is utilized in the development of anion-exchange resins aimed at removing residual cyanide complexes from wastewater generated during metal plating processes .

Safety Considerations

Given the presence of cyanide ligands, this compound is classified as hazardous. Proper safety measures must be observed while handling this compound to prevent toxic exposure. It poses acute toxicity risks, including fatal outcomes if ingested or inhaled, necessitating strict adherence to safety protocols during research and industrial applications .

Case Study 1: Catalytic Applications

A study by Gunanathan et al. (2017) demonstrated that nickel complexes derived from this compound serve as efficient catalysts for transfer hydrogenation reactions, showcasing their potential in organic synthesis.

Case Study 2: Energy Storage

Le Donne et al. (2019) investigated the use of potassium tetracyanonickelate as a cathode material in potassium-ion batteries, highlighting its promising electrochemical performance and stability under operational conditions.

Mechanism of Action

The mechanism by which dipotassium tetracyanonickelate hydrate exerts its effects involves its ability to form stable coordination complexes with various ligands. The molecular targets include metal ions and other nucleophilic species. The pathways involved in its reactions are primarily based on its ability to undergo ligand substitution and redox reactions, which are crucial for its applications in catalysis and materials science .

Comparison with Similar Compounds

Chemical Identity :

- Formula : $ \text{K}2[\text{Ni}(\text{CN})4] \cdot x\text{H}_2\text{O} $

- Molecular Weight : 240.96 (anhydrous basis) .

- Appearance : Yellow to orange crystalline powder or crystals .

- Density : 1.875 g/cm³ .

Structural and Compositional Similarities

Dipotassium tetracyanonickelate hydrate belongs to the family of tetracyanometallates, which share the general formula $ \text{K}2[\text{M}(\text{CN})4] \cdot x\text{H}_2\text{O} $, where M is a transition metal (e.g., Ni, Pd, Pt).

Key Observations :

- Metal-Dependent Properties :

- Synthesis : All three compounds are synthesized via similar routes, often using aqueous solutions of potassium cyanide and metal salts .

Handling Precautions :

Physical and Chemical Properties

Notes:

Biological Activity

Dipotassium tetracyanonickelate hydrate, also known as potassium tetracyanonickelate(II) hydrate, is an inorganic compound with significant biological implications due to its unique chemical structure and properties. This article explores its biological activity, mechanisms of action, safety concerns, and applications in research and medicine.

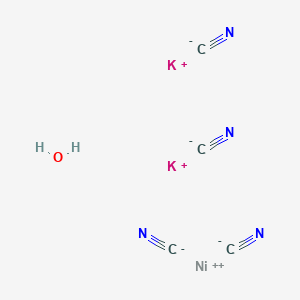

- Molecular Formula : K₂Ni(CN)₄·xH₂O

- Molecular Weight : Approximately 240.96 g/mol

- Appearance : Yellow to orange crystalline solid

- Melting Point : ~100 °C

- Solubility : Soluble in water

This compound exhibits biological activity primarily through its interaction with cellular components:

- Target Sites : It primarily targets the lungs and can interact with various biomolecules such as proteins and nucleic acids.

- Mode of Action : The compound's tetracyanide ligands facilitate binding to metal ions in biological systems, potentially disrupting normal cellular functions. This can lead to the formation of reactive oxygen species (ROS), which may contribute to oxidative stress and cellular damage.

- Biochemical Pathways : It is known to inhibit cellular respiration by interfering with cytochrome c oxidase activity, leading to cell death through apoptosis or necrosis .

Toxicity and Safety Concerns

This compound is classified as hazardous due to the presence of cyanide ligands, which are highly toxic. Key safety information includes:

| Hazard Classification | Signal Word | Hazard Statements |

|---|---|---|

| Toxic | DANGER | H300 (fatal if swallowed), H310 (fatal in contact with skin), H330 (fatal if inhaled) |

Exposure can lead to severe health risks, including respiratory failure and potential carcinogenic effects. The compound should be handled with extreme caution in controlled environments.

Case Studies and Research Findings

- Cancer Research :

- Metal Ion Interactions :

- Environmental Impact :

Applications in Scientific Research

This compound has diverse applications across various fields:

- Chemistry : Used as a precursor for synthesizing metal-organic frameworks (MOFs) with high open metal site density.

- Biology : Investigated for its potential role in drug delivery systems due to its coordination properties.

- Industry : Applied in processes aimed at removing cyanide from industrial effluents.

Comparative Analysis

To better understand its profile, a comparison with similar compounds is useful:

| Compound Name | Formula | Biological Activity |

|---|---|---|

| Dipotassium Tetracyanonickelate | K₂Ni(CN)₄·xH₂O | Toxicity; potential carcinogenicity |

| Potassium Tetracyanopalladate(II) | K₂Pd(CN)₄·xH₂O | Antimicrobial properties |

| Potassium Hexacyanoruthenate(II) | K₂Ru(CN)₆·xH₂O | Catalytic applications |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling dipotassium tetracyanonickelate hydrate in laboratory settings?

- Methodological Answer :

- Ventilation : Ensure adequate fume hood ventilation (minimum 100 ft/min face velocity) to avoid inhalation of dust .

- PPE : Use impervious gloves (tested for chemical resistance), sealed goggles, and respiratory protection (P100 or P3 filters for prolonged exposure) .

- Storage : Keep in airtight containers away from foodstuffs and incompatible materials. No specific temperature requirements, but avoid moisture .

- Spill Management : Collect contaminated materials as hazardous waste; avoid dispersal into water systems .

Q. How can researchers synthesize and purify this compound for coordination chemistry studies?

- Methodological Answer :

- Synthesis : React nickel(II) chloride or nitrate with potassium cyanide in aqueous solution under controlled pH. Use sodium borohydride or citrate as stabilizing agents to prevent premature decomposition .

- Purification : Recrystallize from ethanol-water mixtures to remove unreacted precursors. Monitor purity via IR spectroscopy (C≡N stretching bands at ~2100 cm⁻¹) and XRD for crystallinity .

Q. What spectroscopic techniques are recommended for characterizing its electronic and structural properties?

- Methodological Answer :

- UV-Vis Spectroscopy : Analyze d-d transitions in the visible range (e.g., λmax ~400–500 nm) to infer octahedral geometry .

- X-Ray Diffraction (XRD) : Confirm crystal structure (tetragonal system, space group P4/mmm) and hydration state .

- Elemental Analysis : Use ICP-MS for nickel and potassium quantification; combustion analysis for carbon and nitrogen .

Advanced Research Questions

Q. How does this compound function as a catalyst in water oxidation reactions?

- Methodological Answer :

- Mechanistic Insight : The [Ni(CN)₄]²⁻ complex facilitates electron transfer via Ni²+/Ni³+ redox cycling. Operando Raman spectroscopy can track intermediate species like Ni-OOH during electrolysis .

- Experimental Design : Optimize catalyst loading (e.g., 0.1–1.0 mg/cm² on carbon electrodes) and electrolyte pH (alkaline conditions preferred). Monitor OER activity via Tafel plots and chronopotentiometry .

Q. What factors influence the stability of this compound under varying thermal and solvent conditions?

- Methodological Answer :

- Thermal Stability : No decomposition below 200°C in inert atmospheres. Avoid open flames or rapid heating to prevent cyanide release .

- Solvent Compatibility : Insoluble in non-polar solvents; sparingly soluble in water (0.1 g/L at 25°C). Use polar aprotic solvents (e.g., DMF) for homogeneous reactions .

- Hydration Effects : Hydrate loss occurs above 100°C, altering crystallinity. Use TGA-DSC to quantify water content (~1 hydrate molecule per formula unit) .

Q. How should researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer :

- Data Reconciliation :

- Acute Toxicity : LD50 (oral, rat) = 500 mg/kg, classified as "Harmful" (EU) but "Health Hazard 4" (NFPA) due to nickel and cyanide content .

- Exposure Limits : Adhere to OSHA PEL (0.2 mg/m³ as Ni; 5 mg/m³ as CN⁻) and use biomonitoring (urinary thiocyanate) for chronic exposure assessment .

- Mitigation : Prioritize glovebox use for prolonged handling and implement emergency protocols for ingestion (immediate medical consultation) .

Q. What strategies optimize its use in nickel-free electroless copper plating solutions?

- Methodological Answer :

- Stabilizer Role : Acts as a cyanide donor to prevent Cu⁰ oxidation. Combine with thiouracil (0.001 g/L) and bipyridyl (0.0016 g/L) for synergistic stabilization .

- Plating Parameters : Maintain pH 12–13 with KOH, temperature 45–55°C, and agitation to ensure uniform deposition. Analyze coating adhesion via scratch testing .

Properties

IUPAC Name |

dipotassium;nickel(2+);tetracyanide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4CN.2K.Ni.H2O/c4*1-2;;;;/h;;;;;;;1H2/q4*-1;2*+1;+2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZJEIWYJQFLFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[K+].[K+].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2K2N4NiO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80931787 | |

| Record name | Nickel(2+) potassium cyanide--water (1/2/4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14323-41-2, 339527-86-5 | |

| Record name | Nickelate(2-), tetracyano-, dipotassium, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014323412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipotassium tetracyanonickelate hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339527865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel(2+) potassium cyanide--water (1/2/4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPOTASSIUM TETRACYANONICKELATE HYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR11HQD73G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.